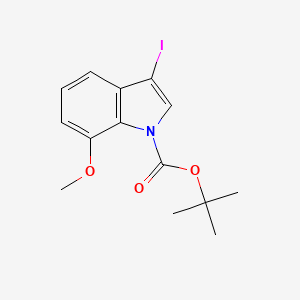

tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate

Description

tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate (CAS No. 639084-05-2) is a halogenated indole derivative with the molecular formula C₁₃H₁₅IN₂O₃ and a molecular weight of 374.17 g/mol . The compound features a tert-butyl carbamate group at the 1-position, a methoxy group at the 7-position, and an iodine substituent at the 3-position of the indole ring. This structural configuration makes it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings), where the iodine atom acts as a reactive leaving group .

It is available for research use with a purity ≥95% and requires storage at 2–8°C with protection from light . Limited toxicity data are available, necessitating careful handling by trained professionals .

Properties

Molecular Formula |

C14H16INO3 |

|---|---|

Molecular Weight |

373.19 g/mol |

IUPAC Name |

tert-butyl 3-iodo-7-methoxyindole-1-carboxylate |

InChI |

InChI=1S/C14H16INO3/c1-14(2,3)19-13(17)16-8-10(15)9-6-5-7-11(18-4)12(9)16/h5-8H,1-4H3 |

InChI Key |

ZOXGUWQJKXFCDX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OC)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate typically involves the iodination of a preformed indole derivative. One common method starts with the preparation of 7-methoxyindole, which is then subjected to iodination using iodine and a suitable oxidizing agent such as silver acetate. The resulting 3-iodo-7-methoxyindole is then protected with tert-butyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Oxidation and Reduction: The indole core can undergo oxidation to form indole-2,3-diones or reduction to form indolines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products Formed

Substitution: Various substituted indoles depending on the nucleophile used.

Oxidation: Indole-2,3-diones.

Reduction: Indolines.

Coupling: Biaryl or alkyne-substituted indoles.

Scientific Research Applications

tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of new pharmaceuticals, particularly in cancer research and antimicrobial agents.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate is not well-defined due to its primary use as an intermediate. its derivatives may interact with various molecular targets, including enzymes and receptors, through binding to active sites or modulating signaling pathways. The specific pathways involved depend on the nature of the derivative and its intended application .

Comparison with Similar Compounds

Halogen Substituents: Iodo vs. Bromo

- Iodine (3-position) : The iodine atom in the target compound is a superior leaving group compared to bromine (as in ’s 4-bromo analog), enabling efficient participation in Ullmann or Goldberg couplings under milder conditions .

- Bromine (4-position) : Bromine in the 4-position () is less reactive in cross-coupling reactions but offers regioselectivity advantages in Suzuki-Miyaura couplings .

Electron-Donating vs. Electron-Withdrawing Groups

- Methoxy (7-position) : The methoxy group in the target compound donates electron density to the indole ring, enhancing stability and directing electrophilic substitutions to specific positions .

- Formyl (3-position) : The aldehyde group in ’s bromo-formyl derivative enables condensations (e.g., Wittig or Grignard reactions), expanding access to conjugated systems .

Functional Group Diversity

- Mesyloxypropene (6-position) : The mesylate in ’s compound serves as a leaving group for nucleophilic substitutions, useful in pro-drug or polymer chemistry .

- Acetyl (3-position) : The acetyl group () facilitates Friedel-Crafts reactions, enabling further ring functionalization .

Spectral and Physical Properties

- NMR Data : While direct NMR data for the target compound are unavailable, analogs such as tert-butyl 3-methyl-2-carboxamido-indole-1-carboxylate () show characteristic ¹H NMR shifts for tert-butyl (~1.6 ppm) and methoxy (~3.8 ppm) groups . The iodine atom in the 3-position would likely cause deshielding effects in adjacent protons .

- Solubility : The target compound is presumed soluble in chlorinated solvents (e.g., DCM) based on handling protocols in and .

Biological Activity

tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate is a member of the indole family, a class of compounds known for their diverse biological activities. This compound features a tert-butyl group, an iodine atom at the third position, and a methoxy group at the seventh position of the indole ring, contributing to its unique chemical properties and potential pharmacological applications.

The molecular formula for this compound is C14H16INO3, with a molecular weight of 373.19 g/mol. The presence of iodine enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, while the methoxy group can engage in demethylation processes under specific conditions .

Antimicrobial Properties

Indole derivatives, including this compound, have shown significant antimicrobial activity. Research indicates that compounds with similar structures can exhibit potent antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli. The iodine substitution may enhance interaction with biological targets, potentially increasing efficacy .

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Indolylquinazolinone 3k | 0.98 | MRSA |

| Indolylquinazolinone 3d | TBD | Candida albicans |

Anticancer Activity

Studies have highlighted the anticancer potential of indole derivatives. For example, certain compounds have demonstrated significant tumor growth inhibition in xenograft models. The biological activity is often attributed to their ability to inhibit specific enzymes or interact with cellular pathways involved in cancer progression .

Case Study:

In a study examining various indole derivatives, one compound demonstrated an IC50 value indicating effective suppression of rapidly dividing cancer cells compared to non-tumor cells. Further investigations into the mechanisms of action revealed that these compounds could induce apoptosis in cancer cells through multiple pathways .

Mechanistic Studies

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Molecular docking studies have been employed to predict how this compound interacts with key proteins involved in disease processes, such as kinases associated with cancer and inflammatory responses .

Comparative Analysis with Related Compounds

Similar compounds have been synthesized and evaluated for their biological activities. The following table summarizes some related indole derivatives and their unique features:

Table 2: Comparison of Indole Derivatives

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl 3-iodo-5-methoxy-1H-indole-1-carboxylate | C14H16INO3 | Methoxy group at position 5 |

| Tert-butyl 3-bromo-7-methoxy-1H-indole-1-carboxylate | C13H14BrO2 | Bromine substitution may alter biological activity |

| Tert-butyl 3-methylthio-7-methoxy-1H-indole | C14H18N2O3S | Contains a methylthio group affecting reactivity |

Q & A

Q. What are the typical synthetic routes for tert-Butyl 3-iodo-7-methoxy-1H-indole-1-carboxylate?

The compound is commonly synthesized via sequential functionalization of indole derivatives. A reported method involves starting with 4-bromo-1H-indole, followed by protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group. Subsequent iodination at the 3-position is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions. Methoxylation at the 7-position can be introduced via nucleophilic substitution or directed ortho-metalation strategies . Yields are optimized by maintaining anhydrous conditions and using catalysts like palladium for cross-coupling steps .

Q. Which spectroscopic methods are employed to characterize this compound?

Key techniques include:

- 1H/13C NMR : To confirm substitution patterns and Boc-group integrity. The tert-butyl group typically appears as a singlet at ~1.6 ppm in 1H NMR.

- Mass Spectrometry (HRMS) : For molecular ion verification.

- X-ray Crystallography : To resolve ambiguities in regiochemistry and confirm iodine placement. SHELXL refinement (via SHELX software) is standard for crystal structure determination .

Q. What safety protocols are critical when handling this compound?

- Store in airtight containers at –20°C to prevent degradation .

- Use explosion-proof equipment and grounded metal containers during transfers to mitigate electrostatic hazards .

- Avoid open flames and ensure ventilation due to potential peroxide-forming tendencies of tert-butyl derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve iodination efficiency?

Iodination regioselectivity at the 3-position is influenced by steric and electronic factors. Using bulky directing groups (e.g., Boc) enhances para/ortho selectivity. Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (0°C to room temperature) minimizes side reactions. Recent studies suggest NIS in acetonitrile at 40°C achieves >85% yield for analogous iodinated indoles .

Q. How to resolve contradictions in crystallographic data during structure determination?

Discrepancies in X-ray data (e.g., thermal parameters or bond lengths) require iterative refinement using SHELXL. For ambiguous electron density, omit maps and disorder modeling are applied. ORTEP-3 visualization aids in identifying torsional strain or misplaced atoms . Cross-validation with NMR (e.g., NOESY for spatial proximity) is recommended .

Q. What computational methods predict the conformational stability of the tert-butyl group?

Density Functional Theory (DFT) calculations, including solvent effects (e.g., implicit/explicit solvation models), are used to compare axial vs. equatorial tert-butyl conformers. For example, explicit solvent molecules in DFT simulations explain the equatorial preference observed in solution-phase NMR .

Q. How to address low yields in Boc-protection steps?

Poor yields often arise from moisture sensitivity. Strict anhydrous conditions (e.g., molecular sieves) and using Boc-anhydride with DMAP as a catalyst improve efficiency. Alternative protecting groups (e.g., Fmoc) may be explored if Boc proves unstable under reaction conditions .

Q. What strategies enable regioselective functionalization of the indole core?

Q. How to analyze dynamic NMR behavior in tert-butyl-containing derivatives?

Low-temperature NMR (e.g., –80°C in CD2Cl2) slows conformational exchange, resolving split signals for axial/equatorial tert-butyl isomers. Line-shape analysis or EXSY experiments quantify energy barriers between conformers .

Q. What are the applications of this compound in natural product synthesis?

The iodinated indole scaffold serves as a precursor for bioactive molecules like Indiacen A/B. The Boc group facilitates temporary protection during multi-step syntheses, while the iodine atom enables Suzuki-Miyaura cross-coupling for derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.